N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications. The compound also contains a sulfonamide group, which is commonly found in many pharmaceuticals due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane structure is synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Sulfonylation: The sulfonylation of the adamantane derivative is achieved by reacting it with sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Chlorophenyl Group: The final step involves coupling the sulfonylated adamantane derivative with a chlorophenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by catalysts such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts reaction.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide: Similar structure but with methoxy groups instead of a chlorophenyl group.
1,3-Dehydroadamantane: A simpler adamantane derivative with high reactivity.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to its combination of the adamantane structure and the sulfonamide group, which imparts both stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO4S2/c1-2-24(25-14-17-10-18(15-25)12-19(11-17)16-25)27-33(30,31)23-5-3-4-22(13-23)32(28,29)21-8-6-20(26)7-9-21/h3-9,13,17-19,24,27H,2,10-12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKLPFQTIYSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.